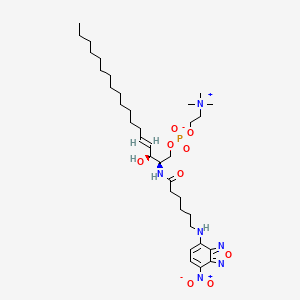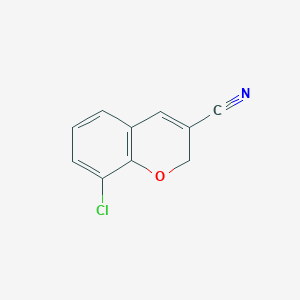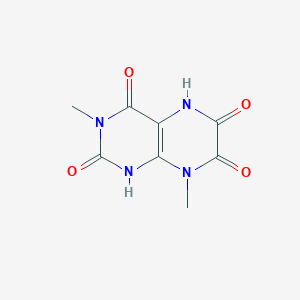
3,8-Dimethyl-1,5-dihydropteridine-2,4,6,7-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,7(1H,3H)-PTERIDINETETRONE,5,8-DIHYDRO-3,8-DIMETHYL- is a heterocyclic compound with a pteridine core structure. This compound is characterized by its four ketone groups and two methyl groups, which contribute to its unique chemical properties. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,7(1H,3H)-PTERIDINETETRONE,5,8-DIHYDRO-3,8-DIMETHYL- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2,4,5-triaminopyrimidine with diethyl oxalate, followed by oxidation to introduce the ketone functionalities. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6,7(1H,3H)-PTERIDINETETRONE,5,8-DIHYDRO-3,8-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pteridine derivatives with additional ketone or carboxyl groups, while reduction can produce hydroxylated pteridines.
Wissenschaftliche Forschungsanwendungen
2,4,6,7(1H,3H)-PTERIDINETETRONE,5,8-DIHYDRO-3,8-DIMETHYL- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzyme cofactors and folate metabolism.
Medicine: Investigated for potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2,4,6,7(1H,3H)-PTERIDINETETRONE,5,8-DIHYDRO-3,8-DIMETHYL- involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. The compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from accessing it. This inhibition can disrupt metabolic pathways and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pteridine: The parent compound of the pteridine family, lacking the ketone and methyl groups.
Folic Acid: A pteridine derivative with significant biological importance.
Methotrexate: A pteridine-based drug used in cancer therapy.
Uniqueness
2,4,6,7(1H,3H)-PTERIDINETETRONE,5,8-DIHYDRO-3,8-DIMETHYL- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple ketone groups and methyl substitutions differentiate it from other pteridine derivatives, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H8N4O4 |
|---|---|
Molekulargewicht |
224.17 g/mol |
IUPAC-Name |
3,8-dimethyl-1,5-dihydropteridine-2,4,6,7-tetrone |
InChI |
InChI=1S/C8H8N4O4/c1-11-4-3(9-5(13)7(11)15)6(14)12(2)8(16)10-4/h1-2H3,(H,9,13)(H,10,16) |
InChI-Schlüssel |
FYLPUDJJGGLHDL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C(=O)N2)C)NC(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


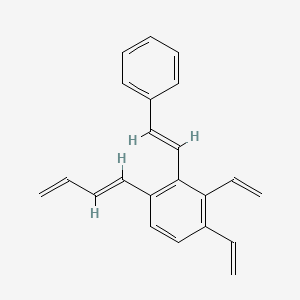
![1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl)](/img/structure/B13797510.png)
![3-Methyl-7-(methylsulfanyl)-2h-pyrazolo[4,3-d]pyrimidine](/img/structure/B13797516.png)
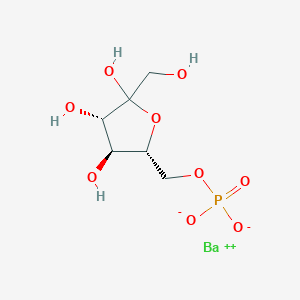
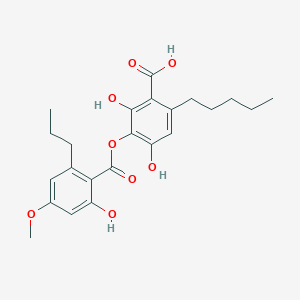

![5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL](/img/structure/B13797537.png)
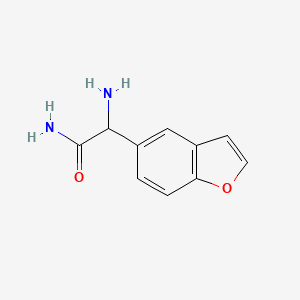
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)
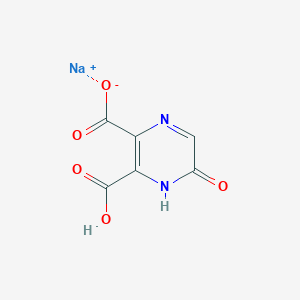
![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)
